molecular formula C16H12ClN3O3 B11322059 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11322059
M. Wt: 329.74 g/mol
InChI Key: YKXPYRWTFKXNFJ-UHFFFAOYSA-N
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Description

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, an oxazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable electrophile.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the furan and oxazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorophenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2-Fluorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile
  • 2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

Uniqueness

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H12ClN3O3/c1-19-15-12(8-18)20-16(23-15)14-7-6-10(22-14)9-21-13-5-3-2-4-11(13)17/h2-7,19H,9H2,1H3

InChI Key

YKXPYRWTFKXNFJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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